Cas no 2227865-24-7 ((2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol)

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol structure
2227865-24-7 structure
Product name:(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
CAS No:2227865-24-7
MF:C10H15NOS
Molecular Weight:197.297201395035
CID:5604429
PubChem ID:165609446

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • EN300-1728236
    • 2227865-24-7
    • (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
    • インチ: 1S/C10H15NOS/c1-7(12)2-5-9-6-13-10(11-9)8-3-4-8/h6-8,12H,2-5H2,1H3/t7-/m0/s1
    • InChIKey: FOMNVKAYIYDWJM-ZETCQYMHSA-N
    • SMILES: S1C=C(CC[C@H](C)O)N=C1C1CC1

計算された属性

  • 精确分子量: 197.08743528g/mol
  • 同位素质量: 197.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 61.4Ų

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1728236-0.05g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
0.05g
$1560.0 2023-08-31
Enamine
EN300-1728236-1g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
1g
$1857.0 2023-08-31
Enamine
EN300-1728236-10.0g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
10g
$7988.0 2023-06-04
Enamine
EN300-1728236-2.5g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
2.5g
$3641.0 2023-08-31
Enamine
EN300-1728236-0.25g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
0.25g
$1708.0 2023-08-31
Enamine
EN300-1728236-5.0g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
5g
$5387.0 2023-06-04
Enamine
EN300-1728236-0.1g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
0.1g
$1635.0 2023-08-31
Enamine
EN300-1728236-1.0g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
1g
$1857.0 2023-06-04
Enamine
EN300-1728236-0.5g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
0.5g
$1783.0 2023-08-31
Enamine
EN300-1728236-5g
(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol
2227865-24-7
5g
$5387.0 2023-08-31

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol 関連文献

(2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-olに関する追加情報

Introduction to (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol (CAS No. 2227865-24-7)

Compound with the chemical name (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol and a CAS number of 2227865-24-7 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a chiral center at the (2S) position, which is crucial for its biological activity and specificity. The presence of a cyclopropyl group and a thiazole moiety further enhances its pharmacological profile, making it an attractive candidate for further research and development.

The synthesis of this compound involves intricate organic transformations that highlight the expertise required in modern medicinal chemistry. The stereoselective synthesis of the chiral center is particularly challenging but essential for achieving the desired biological effects. Researchers have employed advanced catalytic methods to ensure high enantiomeric purity, which is critical for drug efficacy and safety. The incorporation of the cyclopropyl group, known for its metabolic stability, contributes to the compound's potential as a long-lasting therapeutic agent.

The thiazole ring is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. In the case of (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol, the strategic placement of this heterocycle within the molecular framework suggests potential interactions with biological targets that could lead to novel therapeutic interventions. Recent studies have shown that thiazole derivatives can modulate various cellular pathways, making them promising candidates for treating a wide range of diseases.

The compound's potential applications extend to several therapeutic areas. Preliminary in vitro studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammatory responses. The chiral nature of the molecule allows for precise targeting of biological pathways, reducing off-target effects and improving overall therapeutic outcomes. Additionally, the metabolic stability provided by the cyclopropyl group ensures that the compound remains active within the body for an extended period, potentially reducing dosing frequency and improving patient compliance.

In recent years, there has been a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol has shown promise in this regard, with preliminary data suggesting its ability to disrupt aberrant protein interactions associated with certain diseases. This capability is particularly relevant in oncology, where PPI modulators are emerging as a new class of antitumor agents. The compound's unique structural features make it an ideal candidate for further exploration in this area.

The development of new drug candidates is often hampered by issues related to solubility and bioavailability. However, (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol has demonstrated favorable pharmacokinetic properties in preclinical studies. Its molecular structure allows for efficient absorption and distribution throughout the body while minimizing renal clearance. This characteristic is crucial for ensuring that the drug reaches its target site at therapeutic concentrations and remains active long enough to exert its desired effects.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods have been employed to predict the binding affinity and mode of action of (2S)-4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-ol to various biological targets. These simulations have provided valuable insights into how the compound interacts with proteins and nucleic acids at a molecular level. Such information is critical for optimizing lead compounds and guiding experimental design towards more effective therapeutic agents.

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. By combining experimental techniques with computational modeling, scientists hope to uncover new therapeutic pathways and expand the range of diseases treatable by this class of compounds. The integration of interdisciplinary approaches underscores the complexity and sophistication required in modern pharmaceutical research.

The future prospects for (2S)-4-(2-cyclopropyl-1,3-thiazol-4-ybunanobutane alcohol are promising. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that target these processes with high precision. This compound represents just one example of how innovative chemical design can lead to breakthroughs in medicine. By leveraging cutting-edge synthetic methods and advanced computational tools, researchers are paving the way for next-generation therapeutics that offer improved efficacy and safety profiles.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.